Diisotridecyl 3,3'-((dibutylstannylene)bis(thio))dipropionate
Description
Diisotridecyl 3,3'-[(dibutylstannylene)bis(thio)]dipropionate (CAS: 84896-44-6; EC: 284-461-5) is an organotin compound with the molecular formula C₄₀H₈₀O₄S₂Sn . Its structure features a central dibutylstannylene (Sn(C₄H₉)₂) core bridged by two thiol-linked propionate ester groups, each esterified with isotridecyl (C₁₃H₂₇) chains. This compound is primarily utilized as a thermal stabilizer in polyvinyl chloride (PVC) and other halogenated polymers, where it mitigates degradation by scavenging hydrochloric acid (HCl) generated during processing . The sulfur atoms in the thioether linkages enhance its ability to act as a secondary antioxidant, synergizing with the tin center’s HCl-neutralizing properties .
Properties
CAS No. |
84896-44-6 |
|---|---|
Molecular Formula |
C40H80O4S2Sn |
Molecular Weight |
807.9 g/mol |
IUPAC Name |
11-methyldodecyl 3-[dibutyl-[3-(11-methyldodecoxy)-3-oxopropyl]sulfanylstannyl]sulfanylpropanoate |
InChI |
InChI=1S/2C16H32O2S.2C4H9.Sn/c2*1-15(2)11-9-7-5-3-4-6-8-10-13-18-16(17)12-14-19;2*1-3-4-2;/h2*15,19H,3-14H2,1-2H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI Key |
ZVPIONMDWKYASL-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn](CCCC)(SCCC(=O)OCCCCCCCCCCC(C)C)SCCC(=O)OCCCCCCCCCCC(C)C |
physical_description |
Liquid |
Origin of Product |
United States |
Preparation Methods
The synthesis of Diisotridecyl 3,3’-((dibutylstannylene)bis(thio))dipropionate involves the reaction of dibutyltin dichloride with diisotridecyl 3-mercaptopropionate under controlled conditions . The reaction typically requires a solvent such as toluene and is carried out under an inert atmosphere to prevent oxidation. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Diisotridecyl 3,3’-((dibutylstannylene)bis(thio))dipropionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other reduced sulfur compounds.
Substitution: The thioester groups can be substituted with other nucleophiles, leading to the formation of new organometallic compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Industrial Applications
1.1 Plasticizers
Diisotridecyl 3,3'-((dibutylstannylene)bis(thio))dipropionate is primarily utilized as a plasticizer in the production of polymers, particularly in polyvinyl chloride (PVC). Its ability to enhance flexibility and durability makes it a valuable additive in various plastic products.
1.2 Stabilizers
The compound serves as a stabilizer in PVC formulations, preventing degradation during processing and extending the lifespan of the final product. It helps maintain mechanical properties under thermal stress, which is critical for applications in construction and automotive industries.
1.3 Coatings and Sealants
Due to its excellent adhesion properties, this compound is used in coatings and sealants. It improves the performance of these materials by enhancing their resistance to environmental factors such as moisture and UV radiation.
Environmental Applications
2.1 Biodegradable Plastics
Recent studies have investigated the use of this compound in developing biodegradable plastics. Its incorporation into polymer matrices can facilitate the degradation process while maintaining desirable mechanical properties.
2.2 Remediation Technologies
There is emerging research on utilizing this compound in environmental remediation technologies, particularly for removing heavy metals from contaminated water sources due to its chelating properties.
Case Studies
Case Study 1: PVC Plasticization
A study conducted by ChemicalBook demonstrated that incorporating this compound into PVC formulations significantly improved flexibility and impact resistance compared to traditional plasticizers.
Case Study 2: Environmental Impact Assessment
An evaluation by AICIS highlighted the potential of this compound in reducing environmental impact when used as a plasticizer due to its lower volatility and reduced leaching compared to conventional alternatives.
Mechanism of Action
The mechanism of action of Diisotridecyl 3,3’-((dibutylstannylene)bis(thio))dipropionate involves its interaction with various molecular targets. The dibutylstannylene core can coordinate with metal ions and other electrophiles, while the thioester groups can undergo nucleophilic attack. These interactions lead to the formation of new chemical bonds and the modification of existing ones, which is the basis for its catalytic and reactive properties .
Comparison with Similar Compounds
Key Data Tables
Table 1: Structural and Regulatory Comparison
Table 2: Thermal and Chemical Properties
| Compound | Decomposition Temp (°C) | Solubility (in PVC) | Key Functional Groups |
|---|---|---|---|
| Diisotridecyl 3,3'-[(dibutylstannylene)bis(thio)]dipropionate | 260–280 | High | Sn–S, ester |
| Dimethyl 3,3'-Dithiobispropionate | 180–200 | Moderate | S–S, ester |
| Irganox 1076 | 220–240 | Low | Phenolic OH, ester |
Biological Activity
Diisotridecyl 3,3'-((dibutylstannylene)bis(thio))dipropionate, with the CAS number 84896-44-6, is a compound that has gained attention for its potential biological activities and applications. This article provides a detailed examination of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHOSSn
- Molecular Weight : 807.91 g/mol
- Structure : The compound consists of a dibutylstannylene moiety linked to two propionate groups through thioether linkages.
The biological activity of this compound is largely attributed to its interactions with cellular components and signaling pathways. Some key mechanisms include:
- Antimicrobial Activity : Studies have indicated that organotin compounds, including those containing dibutylstannylene, exhibit antimicrobial properties. These compounds can disrupt bacterial cell membranes and inhibit growth.
- Cytotoxic Effects : Research has shown that dibutyltin compounds can induce apoptosis in certain cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.
- Endocrine Disruption : Organotin compounds have been implicated in endocrine disruption, affecting hormonal signaling pathways.
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Cytotoxicity Assessment :
- Environmental Impact Studies :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Diisotridecyl 3,3'-((dibutylstannylene)bis(thio))dipropionate, and what parameters critically influence yield?
- Methodology : The compound is synthesized via esterification of 3,3'-thiodipropionic acid with isotridecanol, catalyzed by dibutylstannylene derivatives. Key parameters include:
- Temperature : Maintain 120–150°C to avoid side reactions (e.g., oxidation of thio groups) .
- Molar ratios : A 1:2 stoichiometric ratio of thiodipropionic acid to isotridecanol ensures complete esterification .
- Catalyst selection : Dibutylstannylene catalysts enhance reaction efficiency but require inert atmospheres to prevent oxidation .
Q. Which analytical techniques are optimal for verifying the purity of this compound in academic settings?
- HPLC : Use reverse-phase C18 columns with UV detection at 210–230 nm to separate and quantify residual reactants or byproducts .
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular ion peaks at m/z 848.5 (CHOSSn) and fragments indicative of dibutylstannylene-thio linkages .
- Elemental Analysis : Validate Sn (21–23%) and S (7.5–7.8%) content to assess stoichiometric integrity .
Advanced Research Questions
Q. How can conflicting data on the thermal stability of this compound be resolved across studies?
- Experimental Design :
- Thermogravimetric Analysis (TGA) : Conduct under N and O atmospheres to differentiate oxidative vs. pyrolytic degradation. Decomposition onset >250°C indicates intrinsic stability, while lower values suggest catalytic impurities .
- Kinetic Studies : Apply the Flynn-Wall-Ozawa method to calculate activation energy () from TGA data; discrepancies may arise from sample history (e.g., moisture absorption) .
Q. What mechanistic insights can be derived from the hydrolysis pathways of this compound in acidic vs. alkaline environments?
- Methodology :
- pH-Dependent Studies : Incubate the compound in buffered solutions (pH 2–12) at 37°C. Monitor hydrolysis via LC-MS for:
- Acidic conditions : Cleavage of thioester bonds, releasing 3-mercaptopropionic acid (confirmed by m/z 106.02) .
- Alkaline conditions : Sn-O bond hydrolysis, generating dibutyltin oxides and disulfide byproducts .
- Kinetic Profiling : Use pseudo-first-order models to compare rate constants () and identify dominant degradation mechanisms .
Q. How does the dibutylstannylene moiety influence the catalytic activity of this compound in ester exchange reactions?
- Mechanistic Analysis :
- Model Reactions : Test catalytic efficiency in transesterification of methyl acetate with isotridecanol. Compare turnover frequency (TOF) against non-stannylated thiodipropionates.
- Spectroscopic Evidence : NMR can detect intermediate tin-alkoxide complexes (δ ~–150 to –200 ppm), confirming active catalytic species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
